molecular formula C15H16ClNO3 B13003140 (R)-3-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride

(R)-3-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride

Cat. No.: B13003140
M. Wt: 293.74 g/mol
InChI Key: QTTIIWSXJMGTHN-PFEQFJNWSA-N
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Description

®-3-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of an amino group, a phenoxyphenyl group, and a propanoic acid moiety. It is commonly used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of ®-3-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated resolution methods are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the β-amino carbonyl intermediate can be reduced to form alcohol derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkoxides and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

®-3-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenoxy group can engage in hydrophobic interactions. These interactions modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

    3-Amino-3-(4-phenoxyphenyl)propanoic acid hydrochloride: A structural isomer with the phenoxy group at a different position.

    3-Amino-3-(3-methoxyphenyl)propanoic acid hydrochloride: A derivative with a methoxy group instead of a phenoxy group.

Uniqueness

®-3-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of the phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H16ClNO3

Molecular Weight

293.74 g/mol

IUPAC Name

(3R)-3-amino-3-(3-phenoxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C15H15NO3.ClH/c16-14(10-15(17)18)11-5-4-8-13(9-11)19-12-6-2-1-3-7-12;/h1-9,14H,10,16H2,(H,17,18);1H/t14-;/m1./s1

InChI Key

QTTIIWSXJMGTHN-PFEQFJNWSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@@H](CC(=O)O)N.Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CC(=O)O)N.Cl

Origin of Product

United States

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